molecular formula C23H22ClN5O2 B2515386 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide CAS No. 921889-00-1

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide

Katalognummer: B2515386
CAS-Nummer: 921889-00-1
Molekulargewicht: 435.91
InChI-Schlüssel: HVSMNAAVUCUFRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) , a critical enzyme in the B-cell receptor (BCR) signaling pathway. By covalently binding to a cysteine residue (Cys481) in the active site of BTK, this compound irreversibly blocks its enzymatic activity, thereby disrupting downstream survival and proliferation signals in B-cells. This mechanism makes it a valuable tool for investigating B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, where constitutive BCR signaling is a known driver of pathogenesis. Furthermore, its research utility extends to the study of autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus, given the role of BTK in Fc receptor signaling and immune complex-driven activation of innate immune cells like macrophages. As a research-grade pyrazolopyrimidine-based inhibitor, it provides scientists with a precise pharmacological agent to dissect BTK-dependent processes and evaluate the therapeutic potential of BTK inhibition in various preclinical models.

Eigenschaften

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-15-6-7-18(10-16(15)2)22(30)25-8-9-29-21-20(12-27-29)23(31)28(14-26-21)13-17-4-3-5-19(24)11-17/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSMNAAVUCUFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H19ClFN5O2
  • Molecular Weight : 439.88 g/mol
  • IUPAC Name : N-[2-[5-[(3-chlorobenzyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethylbenzamide]

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly those related to cancer and viral infections. The pyrazolo[3,4-d]pyrimidine structure is known for its ability to inhibit kinases and other enzymes critical for cell proliferation and survival.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide. For instance:

  • A series of pyrazole derivatives demonstrated significant antiviral activity against various viruses including HSV and BVDV. One derivative was shown to inhibit HSV replication in Vero cells by up to 91% at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • In a screening study involving multicellular spheroids, the compound exhibited notable cytotoxicity against several cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression .

Study on Antiviral Properties

A study conducted by Han et al. synthesized various pyrazole derivatives and tested their antiviral efficacy against BVDV in MDBK cells. Among these, one compound exhibited superior antiviral activity compared to ribavirin, indicating the potential of pyrazole derivatives in developing antiviral therapies .

Study on Anticancer Efficacy

Fayad et al. identified novel anticancer compounds through a drug library screening process. The pyrazolo[3,4-d]pyrimidine derivatives showed promising results in inhibiting tumor growth in vitro, suggesting their utility in cancer treatment .

Data Table: Summary of Biological Activities

Activity Type Target Effect Concentration Tested Reference
AntiviralHSVInhibition of replication50 μM
AntiviralBVDVSuperior activity compared to ribavirinNot specified
AnticancerVarious cancer cell linesInduction of apoptosisNot specified

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Pyrazolo[3,4-d]pyrimidinone 5-(3-chlorobenzyl), 1-(2-(3,4-dimethylbenzamido)ethyl) C₂₇H₂₄ClN₅O₂ 494.0 Not reported Chlorobenzyl, dimethylbenzamide
Fluorobenzyl Analog [] Pyrazolo[3,4-d]pyrimidinone 5-(3-fluorobenzyl), 1-(2-(2-methylbenzamido)ethyl) C₂₂H₂₀FN₅O₂ 405.4 Not reported Fluorobenzyl, methylbenzamide
Chromen-2-yl Derivative [] Pyrazolo[3,4-d]pyrimidinone 5-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl, sulfonamide C₂₇H₁₉F₂N₅O₅S 587.5 175–178 Fluorophenyl chromene, sulfonamide
Dipyrimido[1,2-a:4',5'-d]pyrimidinone [] Dipyrimido[1,2-a:4',5'-d]pyrimidinone Methoxyphenyl-piperazinyl, acrylamide C₂₈H₃₂N₈O₃ 528.6 Not reported Piperazine, acrylamide

Key Observations:

Halogen Substitution : The target compound’s 3-chlorobenzyl group differs from the fluorobenzyl substituent in []. Chlorine’s larger atomic radius and higher lipophilicity may enhance target binding affinity compared to fluorine .

Heterocyclic Variations : The chromen-2-yl derivative in [] replaces the benzyl group with a fused chromene ring, likely shifting its biological target (e.g., kinase vs. protease inhibition) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.